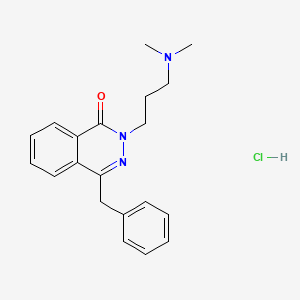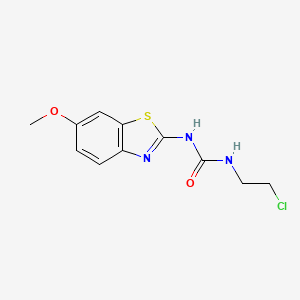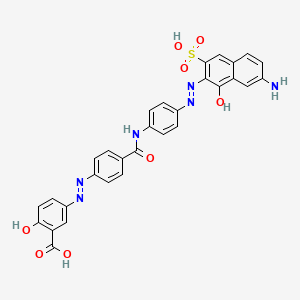
Methyl 22-hydroxytetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 22-hydroxytetracosanoate, also known as methyl cerebronate, is a hydroxylated fatty acid methyl ester. It is a derivative of tetracosanoic acid, featuring a hydroxyl group at the 22nd carbon position. This compound is found in various natural sources, including mature and immature strawberry homogenates, certain sponges, sediment samples, and the aerial parts of Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 22-hydroxytetracosanoate can be synthesized through the esterification of 22-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 22-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation units .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 22-hydroxytetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 22-ketotetracosanoic acid or 22-carboxytetracosanoic acid.
Reduction: Reduction of the ester group produces 22-hydroxytetracosanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 22-hydroxytetracosanoate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fatty acid methyl esters and their derivatives.
Biology: It serves as a biomarker for the presence of certain microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mecanismo De Acción
The mechanism of action of methyl 22-hydroxytetracosanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxytetracosanoate: Another hydroxylated fatty acid methyl ester with the hydroxyl group at the 2nd carbon position.
Methyl 22-hydroxyhexacosanoate: A similar compound with a longer carbon chain.
Methyl 22-hydroxybehenate: A related compound with a shorter carbon chain
Uniqueness
Methyl 22-hydroxytetracosanoate is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
18060-84-9 |
|---|---|
Fórmula molecular |
C25H50O3 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
methyl 22-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-3-24(26)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h24,26H,3-23H2,1-2H3 |
Clave InChI |
FAMUOPKVDONMAX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCCCCCCCCCCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


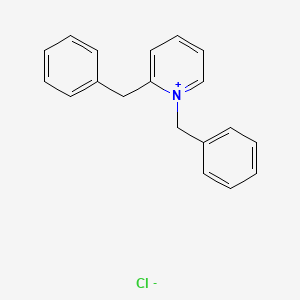




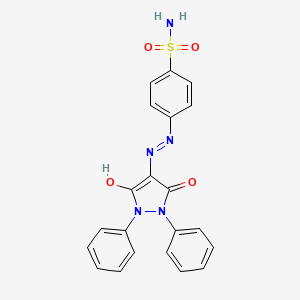


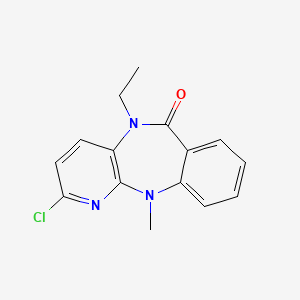
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
